2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related benzothiophene derivatives often involves multi-step chemical processes, including selective reductions, acetylations, and carboxylations. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into its acetylamino derivative through acetylation reactions, demonstrating a typical pathway for introducing acetylamino functional groups into the benzothiophene core (Narayana et al., 2006). These synthetic routes are crucial for generating a variety of benzothiophene derivatives with potential biological activity.
Molecular Structure Analysis
X-ray diffraction methods have been employed to characterize the molecular structure of benzothiophene derivatives, providing insight into their crystalline forms and molecular geometries. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a closely related compound, has been determined, showcasing the typical intramolecular and intermolecular hydrogen bonding patterns that stabilize the molecular conformation (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Scientific Research Applications
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Pesticide Analysis
- Application: The compound is used as a metabolite in the analysis of pesticides like glyphosate and glufosinate .
- Method: The compound is detected in soybean extracts using UPLC-MS/MS with the Torus DEA Column .
- Results: This method provides a specific, targeted way for determining glyphosate, glufosinate, and its metabolites in soybean extracts suitable for monitoring compliance with MRLs/tolerances .
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Antimicrobial Peptide Resistance
- Application: Compounds with similar structures are studied for their role in antimicrobial peptide resistance in bacteria .
- Method: The relationship between metabolic genes and AMP resistance is examined, focusing on the impact of metabolic pathways on various aspects of resistance .
- Results: Metabolic pathways related to guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), the tricarboxylic acid (TCA) cycle, haem biosynthesis, purine and pyrimidine biosynthesis, and amino acid and lipid metabolism influence in different ways metabolic adjustments, biofilm formation and energy production that could be involved in AMP resistance .
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Corrosion Inhibition
- Application: Similar compounds are synthesized and used as novel inhibitors for corrosion of mild steel .
- Method: The compounds are applied in 1M HCl using various methods such as absorbance .
- Results: These compounds have shown to offer sufficient retention of these highly polar and ionic compounds while providing excellent retention time stability, selectivity, and peak shape .
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Drug Synthesis
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Biochemical Research
- Application: Similar compounds are used in biochemical research, particularly in studies involving protein synthesis .
- Method: The compound is used in various biochemical assays to study protein function .
- Results: These studies provide valuable insights into protein function and can lead to the development of new therapeutic strategies .
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Material Science
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJPHNLITLRBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337247 | |
Record name | 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
CAS RN |
13130-43-3 | |
Record name | 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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